1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea is a member of benzimidazoles.
Scientific Research Applications
Synthesis of New Derivatives and Compounds
Synthesis of Thiazolopyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives : Utilized in the Biginelli reaction to produce thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).
Creation of Thiazolidine and Imidazolidine Derivatives : Synthesized via cycloaddition processes, these derivatives have shown different antimicrobial effects (Elaasar & Saied, 2008).
Development of Benzo[b]thiophen Derivatives : Used in generating a range of substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides, showing preliminary pharmacological significance (Chapman et al., 1971).
Biological and Pharmacological Applications
Antimicrobial and Antioxidant Properties : Some new compounds derived from this chemical have moderate to good antioxidant and antimicrobial activities, highlighting its potential in pharmacology (Youssef & Amin, 2012).
Use in Immunotropic Compound Synthesis : Derivatives containing thietane cycles synthesized from this chemical have been explored for their immunotropic properties (Khaliullin et al., 2004).
Potential in Anticancer Research : Novel benzimidazole derivatives synthesized from this chemical showed promising results as potential anticancer agents (Nofal et al., 2011).
properties
Product Name |
1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea |
---|---|
Molecular Formula |
C13H17N5OS2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-ethyl-3-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]thiourea |
InChI |
InChI=1S/C13H17N5OS2/c1-3-14-12(20)17-16-11(19)8-21-13-15-9-6-4-5-7-10(9)18(13)2/h4-7H,3,8H2,1-2H3,(H,16,19)(H2,14,17,20) |
InChI Key |
HEFMVHKKBJXDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2N1C |
solubility |
37.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.